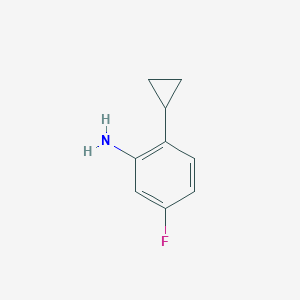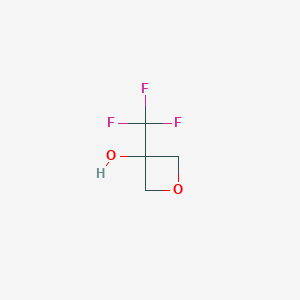
3-(Trifluoromethyl)oxetan-3-ol
Vue d'ensemble
Description
“3-(Trifluoromethyl)oxetan-3-ol” is a chemical compound with the molecular formula C4H5F3O2 . It has a molecular weight of 142.076 .
Synthesis Analysis
The synthesis of oxetan-3-ol has been reported in several studies . One method involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This method is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an oxetane ring, which is a four-membered cyclic ether . The shortest bond within the ring is found between O1 and C1 (1.462(1) Å) and the longest between C2 and C3 (1.501(1) Å) .Chemical Reactions Analysis
The oxetane ring in “this compound” can undergo various chemical reactions . For instance, it can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 142.08 . It is stored at a temperature of 4°C .Applications De Recherche Scientifique
Pharmaceutical Research
3-(Trifluoromethyl)oxetan-3-ol: is a compound that has garnered attention in pharmaceutical research due to the trifluoromethyl group. This group is a common feature in several FDA-approved drugs, contributing to their pharmacological activity . The compound’s unique structure makes it a candidate for bioisostere development, potentially replacing traditional functional groups in drug molecules to enhance efficacy or reduce side effects .
Material Science
In the field of material science, This compound is explored for its potential in creating new materials with unique properties. Its molecular structure could be key in developing biomedical materials, electronic components, and energy storage materials.
Biotechnology
In biotechnology, This compound may play a role in enzyme design and protein engineering. Its structure could be used to study enzyme-substrate interactions or to create novel enzymes with improved stability or activity .
Environmental Science
The environmental impact of fluorinated compounds is an area of active researchThis compound could be studied to understand its degradation in the environment and its potential effects on ecosystems .
Agricultural Research
Agricultural research might investigate This compound for its use in developing new agrochemicals. Its trifluoromethyl group could impart properties like increased potency or selectivity against pests .
Chemical Engineering Research
Finally, in chemical engineering, This compound is of interest for its potential in process optimization. Its unique reactivity could lead to more efficient synthesis routes for complex molecules .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Oxetanes, the class of compounds to which it belongs, are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Oxetanes, in general, are known to undergo various chemical reactions, including ring-opening, which can lead to interactions with biological targets .
Biochemical Pathways
Oxetanes are versatile intermediates in organic synthesis and can participate in a variety of biochemical pathways .
Pharmacokinetics
Its water solubility is predicted to be 268 mg/ml, which could influence its bioavailability .
Result of Action
As an oxetane derivative, it may participate in various chemical reactions that could potentially lead to biological effects .
Propriétés
IUPAC Name |
3-(trifluoromethyl)oxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c5-4(6,7)3(8)1-9-2-3/h8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMANELZPPUNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1403676-72-1 | |
| Record name | 3-(trifluoromethyl)oxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)

![[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol](/img/structure/B1432598.png)
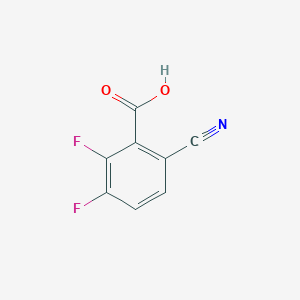
![1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1432600.png)
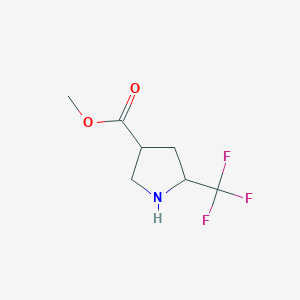
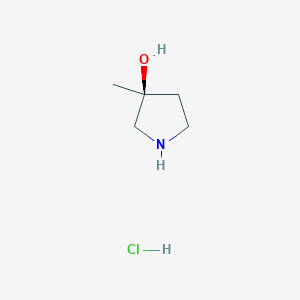

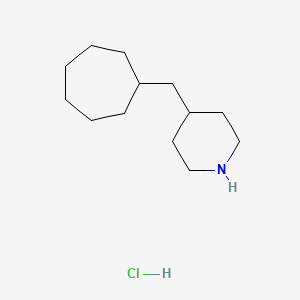
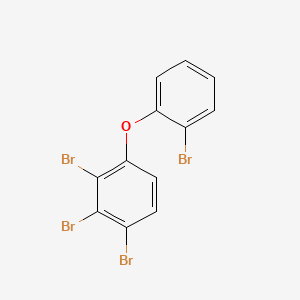

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)
![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)
